Tiracizine

Description

Historical Context of Dibenzazepine (B1670418) Derivatives Research

The history of dibenzazepine derivatives in chemical and pharmacological research is extensive, with early work dating back several decades. Compounds featuring the dibenzazepine nucleus have been explored for a variety of therapeutic purposes. A notable early example is carbamazepine, synthesized in 1953, which shares a structural similarity with tricyclic antidepressants like imipramine. Carbamazepine was initially recognized for its efficacy in treating trigeminal neuralgia and later for its anticonvulsant properties, leading to its approval as an antiepileptic drug in the early 1960s. d-nb.info Dibenzazepine carboxamides, including carbamazepine, oxcarbazepine (B1677851), and eslicarbazepine (B1671253) acetate (B1210297), are a family of compounds characterized by a dibenzazepine ring with a 5-carboxamide nucleus. frontiersin.orgtandfonline.com These compounds have been primarily known for their function as voltage-gated sodium channel blockers, which is relevant to their use in managing seizures and influencing mood disorders. frontiersin.org The research trajectory for these derivatives has involved structural modifications aimed at improving pharmacokinetic profiles and tolerability, as seen with the development of oxcarbazepine and eslicarbazepine acetate from carbamazepine. tandfonline.com Beyond anticonvulsants, the dibenzazepine structure is also found in other classes of compounds explored for different pharmacological activities, such as certain alpha-adrenoceptor antagonists like azapetine (B85885) and some tricyclic antidepressants. taylorandfrancis.com

Significance of Tiracizine within Pharmacological Research Paradigms

This compound holds significance within pharmacological research paradigms due to its specific chemical structure as a dibenzazepine derivative and the biological activities associated with this class of compounds. While the provided search results offer limited direct details on this compound's specific pharmacological significance, its inclusion in research contexts alongside other pharmacologically active compounds suggests its relevance for investigating particular biological targets or pathways. For instance, this compound has been mentioned in the context of studies involving circadian rhythms and drug efficacy scribd.com, as well as in computational studies exploring interactions with targets like Papain-like proteinases 1/2 uni-muenster.de. Its study contributes to the understanding of how structural variations within the dibenzazepine framework impact interactions with biological systems and potential therapeutic outcomes. Research into compounds like this compound helps to broaden the understanding of the pharmacological landscape of dibenzazepine derivatives beyond the well-established anticonvulsants and antidepressants.

Academic Research Trajectories and Current Investigative Focus on this compound

Academic research trajectories involving this compound appear to be situated within broader investigations of chemical libraries and computational approaches to drug discovery and understanding biological interactions. This compound has appeared in computational studies, such as those exploring potential interactions with viral proteins like Papain-like proteinases 1/2, suggesting an interest in its potential in antiviral research paradigms uni-muenster.de. Furthermore, its mention in studies related to circadian rhythms and drug efficacy indicates an investigative focus on how its properties might interact with biological timing mechanisms scribd.com. While detailed research findings specifically centered on this compound's mechanisms or effects are not extensively detailed in the provided snippets, its presence in these diverse research contexts highlights a current investigative focus on exploring its potential interactions and activities through various research methodologies, including computational modeling and studies related to physiological processes. The use of advanced analytical methods, such as HPLC and LC-MS/MS, which are crucial in drug development and analysis, likely supports the investigation of compounds like this compound by enabling the characterization of their metabolic profiles and behavior in biological systems researchgate.net.

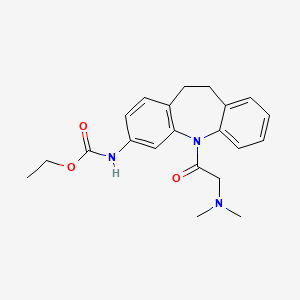

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAMZCVTJDTESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048714 | |

| Record name | Tiracizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83275-56-3 | |

| Record name | Ethyl N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83275-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiracizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083275563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiracizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiracizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIRACIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUO2T61K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Tiracizine and Analogs

Advanced Synthetic Strategies for Tiracizine Derivatives

Modern synthetic chemistry offers more efficient and versatile methods for constructing the tricyclic core and its derivatives, moving beyond the classical, often harsh, conditions.

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of complex heterocyclic systems like dibenzo[b,f]azepines. nih.gov These methods offer milder reaction conditions and broader substrate scope, making them ideal for synthesizing this compound analogs.

Buchwald-Hartwig Amination: Palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds. It can be applied intramolecularly to construct the central azepine ring. For example, a double Buchwald-Hartwig amination reaction on a 2,2'-dihalobibenzyl substrate with an amine can form the 10,11-dihydro-5H-dibenzo[b,f]azepine core in a single step. beilstein-journals.orgnih.gov

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classical C-N bond-forming reaction that has been modernized with improved ligand systems. wikipedia.org It can be used for the intramolecular cyclization to form the dibenzazepine (B1670418) ring, often requiring high temperatures but providing an alternative to palladium-based methods. beilstein-journals.org

Domino and Multicomponent Reactions: More sophisticated strategies involve domino reactions where multiple bond-forming events occur in a single pot. For instance, a combined Rhodium/Palladium catalyst system has been used to synthesize dibenzazepine derivatives from simpler starting materials in a multicomponent fashion, offering high efficiency and atom economy. allfordrugs.com Such approaches are highly adaptable for creating libraries of analogs. allfordrugs.com

| Method | Catalyst/Reagent | Typical Conditions | Advantages |

|---|---|---|---|

| Classical Cyclization | Polyphosphoric Acid (PPA) | High Temperature | Established, low-cost reagents |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | Mild to moderate temperature | High functional group tolerance, good yields |

| Ullmann Condensation | Copper salts/complexes | High temperature | Alternative to palladium, useful for specific substrates |

| Domino Reactions | Multiple catalysts (e.g., Pd/Rh) | Varies, often one-pot | High efficiency, rapid complexity generation |

While detailed process chemistry for this compound is not widely published, principles for scalable synthesis can be inferred. For research quantities and potential larger-scale production, the efficiency, robustness, and safety of the synthetic route are paramount.

Advanced catalytic methods, particularly one-pot or domino reactions, offer the potential for more scalable processes by reducing the number of unit operations (extractions, purifications, solvent swaps). allfordrugs.com A scalable synthesis of dihydropyridobenzodiazepines, a related structure, was developed using a palladium-catalyzed C-N coupling and catalytic hydrogenation cascade, highlighting the potential of modern methods for efficient, large-scale production. mdpi.com

Combinatorial Chemistry and Library Generation for this compound Analogs

Combinatorial chemistry is a powerful strategy for drug discovery, enabling the rapid synthesis of large numbers of related compounds (libraries) for biological screening. escholarship.org The this compound scaffold is well-suited for this approach. A library of this compound analogs could be generated to explore structure-activity relationships (SAR).

A solid-phase or parallel synthesis approach could be envisioned based on the known solution-phase chemistry. The core intermediate, 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine, could be anchored to a solid support. Subsequently, a diverse set of building blocks could be introduced at the three main points of diversity:

C-3 Position: A library of various acylating or sulfonylating agents could be reacted with the 3-amino group to generate a range of amides, carbamates, and sulfonamides.

N-5 Position: The nitrogen at position 5 could be acylated with a variety of chloroacetyl precursors.

Terminal Amine: The final nucleophilic substitution step could be performed with a library of primary or secondary amines, instead of just dimethylamine, to introduce a wide array of functional groups at the terminus of the side chain.

This strategy has been successfully applied to the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold to create a small-molecule library that led to the discovery of novel SIRT2 inhibitors, demonstrating the feasibility and utility of this approach. nih.gov

Design Principles for Diverse Chemical Libraries

The creation of chemical libraries of this compound analogs is guided by several key principles aimed at maximizing structural diversity and exploring a wide range of physicochemical properties to identify compounds with improved therapeutic profiles. These strategies often begin with the core dibenzazepine scaffold, which can be considered a privileged structure for certain biological targets.

Key design principles include:

Scaffold-Based Diversification : This approach utilizes the dibenzazepine nucleus as a constant feature while systematically modifying the peripheral functional groups. For this compound, diversification can be focused on three main vectors:

The Carbamate (B1207046) Group (R1) : The ethyl carbamate at the 3-position can be replaced with other esters, amides, sulfonamides, or ureas to probe interactions with the biological target and alter properties like hydrogen bonding capacity.

The N-Acyl Group (R2) : The N,N-dimethylglycyl moiety attached to the azepine nitrogen is a primary point for modification. Varying the length, branching, and polarity of this acyl chain can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.

The Tertiary Amine (R3) : The terminal dimethylamino group can be substituted with other alkyl groups or incorporated into cyclic structures (e.g., piperidine, morpholine) to modulate basicity and steric bulk.

Diversity-Oriented Synthesis (DOS) : DOS aims to generate structurally complex and diverse molecules from a common starting material by employing branching reaction pathways. nih.gov Starting from a key intermediate like 3-amino-10,11-dihydro-5H-dibenzo[b,f]azepine, different reagents and reaction sequences can be applied to yield a wide array of distinct scaffolds, moving beyond simple analoging. nih.gov

Property-Based Design : Libraries can be designed to systematically explore key physicochemical properties relevant to drug action. chemrxiv.org This involves incorporating a range of substituents to modulate lipophilicity (cLogP), electronic properties (electron-donating vs. electron-withdrawing groups), and hydrogen bonding potential. nih.gov The goal is to create a library that covers a broad, yet targeted, area of chemical property space.

Table 1: Illustrative Design Principles for this compound Analog Libraries

| Modification Vector | Position | Example Modifications | Design Rationale |

| Carbamate (R1) | 3-position | Isopropyl carbamate, Cyclohexyl carbamate, Phenyl carbamate, N-propyl urea | Explore steric limits of the binding pocket; modify hydrogen bonding. |

| N-Acyl Side Chain (R2) | 5-position (Azepine N) | Acetyl, Propionyl, Butyryl, Benzoyl, (Piperidin-1-yl)acetyl | Modulate lipophilicity and metabolic stability. |

| Terminal Amine (R3) | N-Acyl Side Chain | Diethylamino, Pyrrolidinyl, Piperidinyl, Morpholinyl | Alter basicity (pKa), solubility, and potential for salt formation. |

High-Throughput Synthesis Techniques for Derivatization

To efficiently synthesize the diverse chemical libraries designed in the previous step, high-throughput synthesis (HTS) techniques are employed. These methods enable the rapid, parallel production of hundreds or thousands of compounds, accelerating the drug discovery process. researchgate.netresearchgate.net

Key HTS techniques applicable to this compound derivatization include:

Parallel Synthesis : This is the cornerstone of HTS, where reactions are carried out simultaneously in arrays of reactors, commonly 96-well plates. For this compound analogs, a key intermediate such as 3-(ethoxycarbonylamino)-10,11-dihydro-5H-dibenzo[b,f]azepine could be dispensed into each well, followed by the addition of a different activated carboxylic acid (or acyl chloride) and coupling reagents to generate a library of N-acyl derivatives.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes. researchgate.netnih.gov This is particularly effective for reactions like amide bond formation and N-alkylation, which are central to the derivatization of the this compound scaffold. This acceleration allows for faster iteration cycles in library production.

Flow Chemistry : In flow synthesis, reagents are continuously pumped through a network of tubes and reactors. researchgate.net This automated approach offers precise control over reaction parameters like temperature and time, leading to higher yields and purity. A multi-step flow process could be designed to sequentially perform the N-acylation and subsequent functionalization of this compound precursors in a continuous, automated fashion. researchgate.net

Polymer-Assisted Purification : A major bottleneck in HTS is the purification of the final compounds. Polymer-assisted techniques use immobilized reagents (reagents bound to a solid support) and scavengers (resins that bind to excess reagents or by-products). researchgate.net This simplifies the workup, as purification can often be achieved by simple filtration, avoiding time-consuming column chromatography.

Table 2: Application of High-Throughput Techniques to this compound Derivatization

| Technique | Application to this compound Synthesis | Advantages |

| Parallel Synthesis | Simultaneous synthesis of multiple N-acyl analogs in 96-well plates. | High output; allows for rapid generation of large libraries. |

| Microwave-Assisted Synthesis | Acceleration of amide coupling to attach the N,N-dimethylglycyl moiety or its analogs. nih.gov | Drastically reduced reaction times; improved reaction yields. researchgate.net |

| Flow Chemistry | Automated, multi-step synthesis of the dibenzazepine core followed by derivatization. | Enhanced control, safety, and scalability; enables automation. researchgate.net |

| Polymer-Assisted Purification | Use of scavenger resins to remove excess acylating agents or unreacted amines. researchgate.net | Simplified and rapid purification; avoids chromatographic bottlenecks. |

Molecular and Cellular Mechanisms of Action of Tiracizine

Sigma Receptor Antagonism by Tiracizine this compound is primarily recognized as a sigma receptor antagonistontosight.ai. Sigma receptors are found in various tissues, including the brain, and are involved in numerous physiological processesontosight.ai.

Implications for Neurotransmitter System Regulation Sigma receptors have been implicated in the modulation of various neurotransmitter systems. Sigma-1 receptors can modulate neuronal firing and neurotransmitter releasenih.gov. They have been shown to regulate central cholinergic function and modulate dopamine (B1211576) release from dopaminergic neuronssigmaaldrich.com. Interactions between sigma receptors and NMDA-receptor mediated responses in neurotransmission have also been reportedfrontiersin.org. Sigma-1 receptor ligands can enhance NMDA-induced neuronal firing and modulate depolarization- or NMDA-induced dopamine releasenih.gov. Sigma-1 receptors may play a role in NMDA-receptor mediated functions relevant to conditions like depression and cognitive disordersfrontiersin.org. Furthermore, sigma receptor ligands can modulate serotonin (B10506) (5-HT) neurotransmissionmdpi.com.

Table 1: Key Molecular Targets of this compound

| Target | Subtype/Description | Effect Reported |

| Sodium Channels | Fast sodium channels (cardiac) | Blockade, reduces excitability, decreases conduction velocity pharmacy180.com |

| Sigma Receptors | Primarily recognized as an antagonist | Blocks activation ontosight.ai |

| Sigma-1 Receptor (σ1R) | Chaperone protein at ER, modulates Ca2+ signaling | Antagonism reverses effects of agonists on ion channels mdpi.com |

Table 2: Summary of Sigma Receptor-Related Cellular Effects

| Cellular Process/Target | Sigma Receptor Subtype Involved | Reported Influence of Modulation |

| Calcium Signaling (via IP3R) | Sigma-1 | Modulation, increased signaling upon dissociation from BiP mdpi.comwikipedia.org |

| Protein Kinase C (PKC) | Sigma-1 | Activation nih.gov |

| Voltage-Gated Ion Channels | Sigma-1 | Modulation (Na+, K+, Ca2+, Cl-), effects reversible by antagonists mdpi.com |

| Ligand-Gated Ion Channels | Sigma-1 | Modulation (e.g., NMDA receptors) nih.govfrontiersin.org |

| Dopamine Release | Sigma-1 | Modulation nih.govsigmaaldrich.com |

| Neuronal Firing | Sigma-1 | Modulation, enhancement of NMDA-induced firing nih.gov |

| Unfolded Protein Response (UPR) | Sigma-1 | Involvement, regulation of ER stress sensors mdpi.comfrontiersin.org |

| Neurotransmitter Release | Sigma-1 | Modulation nih.gov |

| Serotonin (5-HT) Neurotransmission | Sigma | Modulation mdpi.com |

Biochemical Interactions and Enzymatic Processes

Biochemical interactions encompass the specific associations of a compound with biological molecules such as proteins, enzymes, and nucleic acids. Enzymatic processes involve the transformation of the compound by enzymes (metabolism) or the modulation of enzyme activity by the compound (inhibition or activation).

Preclinical Metabolic Pathways and Metabolite Characterization

Preclinical studies are essential for characterizing the metabolic fate of a compound within a biological system before human trials. This involves identifying the metabolic pathways involved and characterizing the resulting metabolites.

In studies involving healthy extensive metabolizers administered a single oral dose of 50 mg this compound and during steady state (50 mg b.i.d.), serum and urine kinetics of unchanged this compound (T) and three metabolites, designated M1, M2, and M3, were assessed. nih.gov Notably, considerable accumulation of metabolites M1 and M2 was observed during steady state conditions. nih.gov

While detailed specific metabolic pathways for the formation of this compound's primary metabolites (M1, M2, M3) were not extensively described in the available literature, preclinical metabolism studies of other compounds highlight common biotransformation mechanisms. These can include processes such as oxidation, N-dealkylation, O-dealkylation, hydrolysis, dehydrogenation, glucuronidation, and acetylation. nih.govwikipedia.org Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are frequently involved in the oxidative metabolism of many drugs, with other isoforms like CYP2E1 and CYP2D6 also contributing to a lesser extent in some cases. nih.govidrblab.net Metabolite characterization often involves techniques like mass spectrometry to identify the structures of the transformed compounds. nih.govidrblab.net

Based on the reported preclinical findings for this compound, the observation of multiple metabolites (M1, M2, and M3) indicates that this compound undergoes biotransformation within the body. The accumulation of M1 and M2 at steady state suggests that the rate of their formation or elimination differs from that of the parent compound. nih.gov

The following table summarizes the observed metabolites:

| Compound | Observation Matrix | Notes |

| Unchanged this compound (T) | Serum, Urine | Kinetics assessed |

| Metabolite M1 | Serum, Urine | Kinetics assessed, accumulated at steady state |

| Metabolite M2 | Serum, Urine | Kinetics assessed, accumulated at steady state |

| Metabolite M3 | Serum, Urine | Kinetics assessed |

Investigation of Enzyme Inhibition or Activation by this compound

The investigation of a compound's ability to inhibit or activate enzymes is crucial for understanding its mechanism of action and potential for drug-drug interactions. Enzyme inhibition or activation can modulate various physiological processes and the metabolism of other co-administered substances.

Research indicates that this compound may decrease the activation of myosin light chain. mims.com Myosin light chain phosphorylation, regulated by enzymes such as myosin light chain kinase (MLCK), plays a critical role in various cellular processes, including smooth muscle contraction and cell motility. researchgate.netfigshare.comuni-freiburg.de A decrease in the activation of myosin light chain suggests that this compound may interact with or modulate the activity of enzymes involved in this process, such as MLCK or phosphatases that dephosphorylate myosin light chains. However, the detailed enzymatic mechanism underlying this observed effect of this compound was not elaborated in the available information.

General principles of enzyme modulation involve mechanisms such as competitive, non-competitive, or uncompetitive inhibition, as well as allosteric activation or modulation through cofactor binding. cdutcm.edu.cn Some compounds can also cause mechanism-based inactivation of enzymes, particularly cytochrome P450 enzymes, often involving the formation of reactive intermediates that bind covalently to the enzyme. google.com While these general mechanisms provide a framework for understanding how drugs can interact with enzymes, the specific mode of interaction between this compound and the enzymes involved in myosin light chain activation or other potential enzymatic targets requires further detailed investigation.

The available information primarily highlights the metabolic transformation of this compound into several metabolites and suggests a potential influence on myosin light chain activation, pointing towards interactions with relevant enzymatic systems.

Preclinical Pharmacological Characterization and Experimental Models of Tiracizine

In Vitro Pharmacological Investigations

In vitro studies provide fundamental insights into the direct interactions of Tiracizine with biological targets and cellular processes. These investigations are typically conducted using isolated cells, tissues, or subcellular components.

Cell-Based Assays for Receptor Activation and Functional Responses

Cell-based assays are widely used to quantify the functional activity of compounds, including their ability to activate or inhibit specific receptors and downstream signaling pathways indigobiosciences.com. These assays can provide a sensitive measure of receptor activity by linking it to a measurable output, such as the expression of a reporter gene like luciferase indigobiosciences.comcelerion.com. The binding of a ligand to its receptor triggers a signaling cascade, ultimately leading to the expression of the reporter gene and the emission of light, which can be quantified celerion.com.

Cell-based assays are considered more indicative of the in vivo situation compared to simple binding assays, as they assess the functional consequences of target interaction within a cellular context indigobiosciences.comq2labsolutions.com. They are valuable for screening compounds to determine their agonist or antagonist activity against target receptors indigobiosciences.com. For instance, cell-based systems are employed to assess the activation of nuclear receptors, which are ligand-activated transcription factors playing a significant role in regulating gene expression and xenobiotic metabolism nih.gov. Examples of nuclear receptors studied using these assays include CAR, PXR, PPAR, and AhR nih.gov.

While cell-based assays offer valuable insights into cellular responses, it is important to note that a similar response observed in human and animal cells in vitro does not guarantee a similar response in vivo europa.eu.

Subcellular Fractionation and Membrane Binding Studies

Subcellular fractionation is a technique used to isolate different cellular compartments, such as the cytosol, membranes, and nucleus, to study the localization and binding of proteins or compounds within the cell nih.govqiagen.comthermofisher.com. This process typically involves the sequential lysis of cell membranes using buffers with increasing detergent strengths, followed by centrifugation to separate the fractions nih.govqiagen.comthermofisher.com.

Membrane binding studies, often conducted using isolated membrane fractions, assess the affinity of a compound for cellular membranes. These studies are crucial for understanding how a drug interacts with lipid bilayers and membrane-bound proteins, which can influence its distribution and cellular uptake. Protocols for subcellular fractionation allow for the isolation of purified proteins from different cellular fractions, enabling the assessment of protein localization and enrichment nih.govqiagen.com. For example, sequential addition of extraction buffers can selectively isolate cytosolic, membrane, and nuclear proteins qiagen.comthermofisher.com.

While the provided search results discuss subcellular fractionation and membrane permeability in general, specific detailed research findings on this compound's binding to subcellular fractions or membranes were not found in the provided snippets.

Assessment of Cellular Permeability and Transport Mechanisms

Cellular permeability, particularly across biological membranes, is a critical factor influencing a drug's absorption and distribution chemrxiv.org. In vitro models, such as Caco-2 cell monolayers, are commonly used to predict the intestinal absorption of orally administered compounds ptfarm.plresearchgate.net. These models mimic the intestinal barrier and allow for the assessment of a compound's ability to cross an epithelial cell layer.

Studies using Caco-2 cells can determine the apical-to-basolateral permeability, which indicates absorption, and basolateral-to-apical permeability, which can suggest efflux by transport proteins google.com. If the apical-to-basolateral permeability exceeds the basolateral-to-apical permeability, it may indicate that the compound is a substrate for active transport mechanisms present in the apical membrane google.comgoogle.com. However, a component of the transcellular permeability may also be mediated by passive diffusion google.comgoogle.com.

Research on prodrugs of GABA analogs, which may include compounds structurally related to this compound, has shown high cellular permeability in Caco-2 cells, suggesting good intestinal absorption google.comgoogle.com. These studies indicate that such compounds may be substrates for active transport mechanisms, although passive diffusion also contributes google.comgoogle.com.

Passive diffusion across lipid bilayers is considered a predominant mechanism for membrane transport of many drug candidates chemrxiv.org. The efficiency of passive diffusion is influenced by physicochemical properties like lipid solubility and molecular weight nih.gov. In vitro methods like the parallel artificial membrane permeability assay (PAMPA) can measure transcellular diffusion nih.gov. Endothelial cell culture models, such as those mimicking the blood-brain barrier (BBB), are also used to screen compounds for permeability and investigate transport mechanisms like diffusion, influx, and efflux mediated by transporters nih.gov.

In Vivo Studies Utilizing Non-Human Animal Models

In vivo studies in non-human animal models are essential for evaluating the pharmacological effects, efficacy, and pharmacokinetic profile of a compound within a complex living system ptfarm.plcureraredisease.orgoncodesign-services.com. These studies bridge the gap between in vitro findings and potential human responses.

Methodological Considerations for Efficacy Assessment in Animal Systems

Assessing the efficacy of a drug candidate in animal models involves quantifying the response to a dose of the drug in terms of its maximum effect (efficacy) and the amount required for a specific effect (potency) ptfarm.pl. Animal models are chosen based on how closely they resemble the human disease or condition being studied cureraredisease.orgfda.gov. Various animal species, including mice, rats, guinea pigs, rabbits, dogs, and non-human primates, are used, with the selection depending on the specific research question and the relevance of the model to human physiology and disease cureraredisease.orgresearchgate.netwalshmedicalmedia.com.

Methodological considerations for efficacy assessment include establishing dose-response curves with sufficient data points to characterize the pharmacological effects europa.eu. It is important to consider that qualitative and quantitative differences in biological responses may exist between animals and humans due to differences in target affinity, tissue distribution, cellular mechanisms, and metabolic pathways europa.eu. Therefore, careful selection and validation of animal models are crucial for obtaining translatable results fda.govnih.gov.

Animal models are used to study various aspects of drug action, including target interactions and functional responses in vivo europa.eu. They can provide insights into the duration of effect and help identify relevant animal models for specific diseases europa.eu. While animal models are invaluable, their ability to precisely mimic complex human conditions can be limited, and translation of efficacy data to humans is not always straightforward cureraredisease.orgwellbeingintlstudiesrepository.org.

Pharmacokinetic and Disposition Analysis in Preclinical Species

Pharmacokinetic (PK) studies in preclinical species investigate how a compound is absorbed, distributed, metabolized, and excreted (ADME) ptfarm.ploncodesign-services.comeurofinsdiscovery.com. These studies are fundamental to understanding the drug's exposure in the body over time and how it is processed and eliminated. Disposition analysis focuses on the distribution and elimination of the compound and its metabolites.

Studies on this compound in healthy volunteers have assessed its pharmacokinetics, including serum and urine kinetics of the parent compound and its metabolites nih.govresearchgate.nettu-dresden.de. While these specific studies were in humans, preclinical PK analysis in animal species follows similar principles to understand species-specific differences in drug handling. Preclinical PK data, including metabolism and plasma protein binding, are typically evaluated before initiating human clinical trials europa.eu.

Analysis of drug disposition in preclinical species often involves assessing the routes of elimination, such as renal excretion and hepatic metabolism researchgate.netacs.org. Interspecies differences can exist in the mechanisms and extent of renal excretion (glomerular filtration, tubular secretion, and reabsorption) and plasma protein binding, all of which can affect renal clearance researchgate.net. Metabolic pathways can also differ across species, leading to variations in circulating metabolites scilit.com. For example, studies with other compounds have shown species differences in metabolic pathways, which are reflected in the plasma metabolite profiles of preclinical species scilit.com.

Pharmacokinetic studies in animals with experimental conditions can correlate drug concentration levels with observed pharmacological effects nih.gov. Data on the excretion of this compound and its metabolites in urine have been obtained in preclinical species like dogs nih.gov. Bioavailability after oral administration can be influenced by factors such as intensive conversion to metabolites nih.gov.

Neurobiological and Cardiovascular Activity Assessment in Animal Models

Animal models play a critical role in preclinical research to understand the potential neurobiological and cardiovascular effects of compounds like this compound. These models allow for the investigation of a compound's activity within complex biological systems before studies in humans. Various animal species, including rodents (mice and rats), rabbits, dogs, and pigs, are utilized, each offering distinct advantages for studying specific aspects of cardiovascular and neurobiological function. nih.govmdpi.comnih.govdergipark.org.trnih.gov

In the assessment of cardiovascular activity, animal models can be used to study effects on heart rate, rhythm, and contractility, as well as broader impacts on the circulatory system. For instance, models of experimental arrhythmia in animals have been used to study the pharmacokinetics and pharmacodynamics of compounds, correlating concentration levels with antiarrhythmic effects. nih.gov Larger animal models, such as dogs and pigs, are often preferred for cardiovascular research due to their anatomical and physiological similarities to the human heart, making them suitable for investigating structural and autonomic remodeling and evaluating interventions. mdpi.comnih.gov

For neurobiological activity assessment, animal models help in understanding a compound's effects on the nervous system, including behavior, neurotransmitter systems, and neuronal activity. Rodent models are widely used in neuroscience for their ease of manipulation and the availability of advanced techniques to study brain-behavior relationships and cognitive functions. nih.govmdpi.com Animal models of neurological conditions can provide insights into the mechanisms of disease and the potential therapeutic effects of novel compounds. nih.govresearchgate.netnih.gov

Research findings in animal models can provide detailed data on a compound's in vivo profile. For example, studies might involve inducing specific conditions, such as arrhythmias or neurological deficits, and then evaluating the effect of the compound on these conditions. The pharmacokinetics of this compound, including its excretion and metabolism, have been studied in animals like dogs. nih.gov

Advanced Experimental Approaches in this compound Research

Organ-on-a-Chip and Microphysiological Systems for Mechanistic Studies

Organ-on-a-chip (OoC) and microphysiological systems (MPS) represent advanced in vitro models that aim to replicate human organ-level physiology and function on a microfluidic chip. mdpi.commdpi.comnih.govnih.govthno.org These systems integrate living cells within continuously perfused chambers, designed to mimic the tissue microenvironment and enable the study of physiological processes and disease states. mdpi.commdpi.comnih.govxiahepublishing.com

OoC and MPS technologies offer potential advantages for mechanistic studies of compounds like this compound. They can provide a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for a better understanding of a compound's effects on specific organ functions and tissue-tissue interactions. mdpi.comnih.govnih.govthno.org These systems can be designed to replicate various organs, including the heart and components of the nervous system, which are relevant to the potential activities of this compound. thno.orgdarpa.milamegroups.org

While specific applications of OoC and MPS directly related to this compound research were not extensively detailed in the search results, the technology is broadly applicable to studying drug efficacy, toxicity, and pharmacokinetics in a human-relevant context, potentially reducing reliance on animal testing and improving the predictability of preclinical findings. mdpi.comnih.govnih.govxiahepublishing.comaltex.org The ability to incorporate multiple cell types and dynamic stimuli, such as fluid flow and mechanical strain, allows these systems to emulate native organ behavior more closely. mdpi.commdpi.com

High-Throughput Screening (HTS) Methodologies for Ligand Discovery

High-throughput screening (HTS) is a process used in drug discovery to rapidly test large libraries of chemical compounds for their activity against a specific biological target. sigmaaldrich.combmglabtech.com This automated methodology allows for the efficient identification of potential lead compounds or ligands. sigmaaldrich.combmglabtech.com HTS typically involves miniaturization, automation, and the use of plate readers to measure biological or biochemical activity. bmglabtech.com

In the context of this compound research, HTS methodologies could be applied to identify new ligands that interact with the same biological targets as this compound or to discover compounds with similar pharmacological profiles. HTS can involve screening tangible compound libraries or utilizing virtual screening techniques based on computational methods. sci-hub.senih.gov Ligand-based HTS methods, for example, use information from known active ligands to predict the activity of other compounds based on structural similarity. sci-hub.senih.gov

The goal of HTS in ligand discovery is to quickly screen a large number of molecules to identify "hits" or "leads" that exhibit the desired activity. bmglabtech.com These identified compounds can then be further investigated and optimized. While the search results did not provide specific examples of HTS applied directly to this compound ligand discovery, the principles and methods of HTS are widely used in pharmaceutical research to accelerate the identification of bioactive molecules. sigmaaldrich.combmglabtech.comsci-hub.se

Structure Activity Relationship Sar and Computational Studies of Tiracizine

Elucidation of Structural Determinants for Biological Activity

Elucidating the structural determinants for the biological activity of a compound like Tiracizine involves dissecting its molecular architecture to understand which features are essential for its antiarrhythmic effect. This process typically begins with identifying key pharmacophore features and analyzing how modifications to different parts of the molecule (substituent effects) impact its potency and selectivity.

Identification of Key Pharmacophore Features

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centers, positively or negatively ionizable groups, and aromatic rings, arranged in a specific three-dimensional spatial orientation.

For this compound, an antiarrhythmic agent, identifying the key pharmacophore features would involve analyzing its core structure, which includes a dibenzazepine (B1670418) ring system, a carbamate (B1207046) group, and a dimethylglycyl moiety. Based on the types of interactions typically involved in drug-target binding, potential pharmacophore features of this compound could include:

Hydrogen bond acceptors (e.g., oxygen atoms in the carbamate and carbonyl groups, nitrogen atoms).

Hydrogen bond donors (e.g., the hydrogen on the carbamate nitrogen).

Hydrophobic regions (e.g., the dibenzazepine ring system and the methyl groups).

A positively ionizable center (the tertiary amine in the dimethylglycyl group, which would likely be protonated at physiological pH).

These features, arranged in a specific spatial orientation, would constitute the pharmacophore responsible for this compound's binding to its target(s), which are likely ion channels involved in cardiac electrical activity.

Analysis of Substituent Effects on Potency and Selectivity

Modifications on the dibenzazepine ring system: Introducing different substituents (e.g., halogens, alkyl groups, electron-donating or withdrawing groups) on the aromatic rings could influence the electronic and lipophilic properties of the molecule, affecting its interaction with the target binding site.

Alterations to the carbamate group: Changing the alkyl chain length of the ester or modifying the nitrogen substitution could impact hydrogen bonding capabilities and steric bulk.

Variations in the dimethylglycyl moiety: Modifying the amino group (e.g., changing the alkyl substituents, altering the linker length) could affect its basicity, steric profile, and potential interactions with charged residues in the binding site.

By correlating the structural changes with the observed antiarrhythmic activity and selectivity profiles of these analogues, researchers could deduce the importance of specific substituents and regions of the this compound molecule for its biological effect. While general principles of substituent effects are well-established, specific detailed studies on how variations in this compound's substituents affect its antiarrhythmic potency and selectivity were not found in the consulted literature.

In Silico Modeling and Simulation Techniques

Computational methods, often referred to as in silico techniques, play a vital role in modern drug discovery by providing theoretical insights into molecular behavior and interactions. These techniques can help predict how a molecule will interact with its target, estimate its activity, and analyze its conformational stability.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a protein target and to estimate the binding affinity. This is achieved by computationally placing the ligand in the protein's binding site and evaluating the interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the two molecules.

For this compound, molecular docking could be employed to predict how it binds to its specific antiarrhythmic target(s), likely voltage-gated ion channels in cardiac cells. By docking this compound into the known or homology-modeled structures of these channels, researchers could gain insights into the key amino acid residues involved in binding and the nature of the interactions stabilizing the complex. Although specific docking studies focused on this compound's antiarrhythmic targets were not found, this compound has been included in computational screening studies for drug repurposing, where docking was used to predict its potential interactions with other protein targets, such as SARS-CoV-2 proteins. This demonstrates the applicability of molecular docking to the this compound structure.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) involves developing mathematical models that relate a set of numerical descriptors representing the structural and physicochemical properties of a series of compounds to their measured biological activity. google.comwikipedia.org These models can then be used to predict the activity of new, untested compounds based solely on their structures. google.comwikipedia.org

Applying QSAR to this compound and its analogues would involve calculating various molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties, steric parameters) for each compound and correlating them with their experimentally determined antiarrhythmic potency. The resulting QSAR model could identify which structural features and physicochemical properties have the most significant influence on activity, providing guidance for the design of more potent and selective analogues. While QSAR is a widely used technique in medicinal chemistry google.comwikipedia.org, specific QSAR model development for this compound's antiarrhythmic activity was not detailed in the consulted literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the movement and behavior of atoms and molecules over time, providing insights into their dynamic properties and conformational changes. When applied to protein-ligand complexes, MD simulations can assess the stability of the binding pose predicted by docking, explore the flexibility of the ligand and the protein binding site, and provide a more realistic representation of the binding event in a dynamic environment.

For this compound bound to its target, MD simulations could be used to observe the stability of the predicted binding pose over time, identify potential alternative binding modes, and understand how the protein target responds to ligand binding. These simulations can provide valuable information that static docking studies cannot, such as the strength and duration of specific interactions and the influence of solvent molecules. While MD simulations are increasingly used to refine findings from docking and QSAR studies, specific MD simulation studies focused on this compound's interaction with its antiarrhythmic target(s) were not described in the consulted literature.

Virtual Screening for Novel Scaffolds and Analogs

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify potential drug candidates with desired properties, such as binding to a specific target. europa.eumdpi.combiorxiv.orgjst.go.jpmedsci.org VS can be used to find novel chemical scaffolds or analogs of existing compounds like this compound that may possess improved activity or selectivity. europa.eumdpi.commedsci.orgnih.gov This process typically involves using computational algorithms to assess the activity of compounds in silico, facilitating the selection of a subset for experimental testing. biorxiv.org Techniques include structure-based virtual screening, which utilizes the 3D structure of a target protein, and ligand-based methods, which rely on the properties of known active compounds. mdpi.commedsci.org Virtual screening has been successfully applied in various drug discovery efforts to identify novel inhibitors and antibacterial compounds with diverse scaffolds. mdpi.combiorxiv.orgnih.gov While the search results discuss virtual screening in the context of finding novel scaffolds and analogs for various targets europa.eumdpi.combiorxiv.orgmedsci.orgnih.gov, specific studies detailing virtual screening efforts focused solely on identifying novel scaffolds or analogs of this compound were not found.

Rational Design Principles for Optimized this compound Derivatives

Rational drug design is a process that begins with knowledge of a biological target and aims to design small molecules that interact optimally with that target to produce a desired therapeutic effect. slideshare.net This involves analyzing the structures of active molecules and known targets, then designing new molecules predicted to specifically fit the target. slideshare.net This may involve modifying existing lead compounds or building new ones. slideshare.net The goal is to develop drugs with greater potency, selectivity, and fewer side effects. slideshare.net Applying rational design principles to this compound would involve understanding its interaction with its biological target(s) and designing modifications to improve its pharmacological profile.

Strategies for Enhancing Target Specificity and Affinity

Enhancing target specificity and affinity is a key goal in rational drug design to maximize efficacy and minimize off-target effects. nih.govnih.gov Strategies can involve analyzing the 3D structure of the target protein and designing modifications to the compound that optimize interactions with key residues in the binding site. frontiersin.orgdrugdesign.org This can include introducing specific functional groups that form favorable interactions (e.g., hydrogen bonds, π-π stacking) or modifying the shape and size of the molecule to improve complementarity with the binding pocket. mdpi.com Computational methods like molecular docking are valuable tools for predicting binding modes and affinities, guiding structural modifications. frontiersin.orgmdpi.comdrugdesign.org Studies on other proteins have shown that high affinity can correlate with increased target accumulation nih.gov, and achieving specificity often involves careful consideration of the structural differences between the target and off-targets. nih.gov While the general principles for enhancing target specificity and affinity are well-documented frontiersin.orgnih.govnih.govdrugdesign.org, specific published strategies applied to optimizing this compound derivatives for enhanced target interaction were not identified in the search results.

Design Considerations for Modulating Metabolic Stability

Modulating metabolic stability is crucial for influencing a drug's pharmacokinetic properties, such as oral bioavailability and plasma half-life. nedmdg.orgbioivt.comwuxiapptec.comif-pan.krakow.pl Low metabolic stability can lead to rapid clearance, requiring higher or more frequent dosing. nedmdg.org Rational design principles can be applied to modify a compound's structure to reduce its susceptibility to metabolic enzymes, primarily cytochrome P450 enzymes and other metabolizing enzymes. wuxiapptec.comif-pan.krakow.pl Strategies include blocking sites of metabolism through structural modifications, such as introducing blocking groups, replacing labile bonds, or incorporating rigid elements. nedmdg.orgresearchgate.netresearchgate.net For example, replacing hydrogens with deuterium (B1214612) can enhance metabolic stability researchgate.net, and modifications to carbamate groups have been shown to influence their metabolic lability. researchgate.net In vitro metabolic stability assays using liver microsomes or hepatocytes are commonly used to assess the rate of metabolism and guide structural modifications during lead optimization. nedmdg.orgbioivt.comwuxiapptec.comif-pan.krakow.pl While the importance of metabolic stability in drug design is clear nedmdg.orgbioivt.comwuxiapptec.comif-pan.krakow.pl and general strategies exist nedmdg.orgresearchgate.netresearchgate.net, specific design considerations and research findings focused on modulating the metabolic stability of this compound derivatives were not found in the provided search results.

Comparative Research and Translational Perspectives Preclinical Focus

Comparative Pharmacological Profiles of Tiracizine with Related Antiarrhythmic Compounds

Preclinical studies have compared the pharmacological profile of this compound with other antiarrhythmic drugs, particularly those classified as Class I agents, which primarily block sodium channels. These comparisons often focus on parameters such as effects on action potential duration, refractory periods, and the ability to suppress experimentally induced arrhythmias in various animal models.

One study investigated the pharmacokinetics and pharmacodynamics of bonnecor (B1682384) (this compound) in animals with experimental arrhythmia, showing a correlation between drug concentration and antiarrhythmic effect nih.gov. This comparative study in animals provided data on the excretion of this compound and its metabolites, highlighting a decrease in bioavailability upon oral administration linked to intensive conversion to metabolite M-I nih.gov.

Comparative studies are crucial for positioning a new antiarrhythmic agent within the existing therapeutic landscape and understanding its potential advantages or disadvantages. For instance, other Class I antiarrhythmics like flecainide (B1672765) and propafenone (B51707) are known to block cardiac sodium channels, slowing conduction wikipedia.orgwikipedia.org. Flecainide blocks the Nav1.5 sodium channel, slowing the upstroke of the cardiac action potential and reducing excitability wikipedia.org. Propafenone also slows the influx of sodium ions, decreasing cell excitability and exhibiting some beta-blockade activity wikipedia.org. Lidocaine, another Class I agent (Ib), is an amide-type local anesthetic that stabilizes neuronal membranes by blocking ionic fluxes required for impulse initiation and conduction mims.com.

While specific detailed comparative preclinical data tables directly contrasting this compound with a wide range of related compounds were not extensively found in the immediate search results, the general approach in preclinical pharmacology involves assessing parameters such as:

Sodium Channel Blockade: Potency and use-dependence of block.

Effects on Action Potential: Changes in duration, amplitude, and upstroke velocity.

Refractory Period Modulation: Effects on effective refractory periods in different cardiac tissues.

Arrhythmia Suppression: Efficacy against various experimentally induced arrhythmias (e.g., electrical stimulation, pharmacological agents) in animal models.

Proarrhythmic Potential: Assessment of the risk of inducing new or exacerbating existing arrhythmias.

Preclinical comparisons would typically involve dose-response studies in isolated cardiac preparations (e.g., guinea pig papillary muscle, rabbit myocardium) and in vivo models (e.g., rat, rabbit, dog models of atrial or ventricular arrhythmia) to generate data on these parameters.

A study comparing this compound with propafenone in patients with ventricular arrhythmia suggested similar effectiveness nih.gov. While this is a clinical observation, it implies underlying similarities in their preclinical pharmacological effects on the cardiac electrical system.

Theoretical Frameworks for Drug-Target Interaction and Mechanism Elucidation

Understanding the precise molecular targets and mechanisms of action of antiarrhythmic drugs like this compound is fundamental to preclinical research. Theoretical frameworks, often supported by computational approaches and experimental validation, are employed to elucidate how these compounds interact with their biological targets, primarily cardiac ion channels.

The primary mechanism of action for Class I antiarrhythmics, including potentially this compound, involves the blockade of voltage-gated sodium channels (Nav channels), particularly the cardiac isoform Nav1.5. This interaction affects the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, thereby slowing conduction velocity.

Theoretical frameworks for studying drug-target interaction include:

Molecular Docking and Simulation: Computational methods to predict how a drug molecule binds to the active site or other relevant regions of a target protein (e.g., a sodium channel pore). These simulations can provide insights into binding affinity, orientation, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) involved.

Structure-Activity Relationship (SAR) Analysis: Studying how modifications to the chemical structure of a compound affect its pharmacological activity. This helps identify key structural features responsible for target binding and efficacy.

Pharmacophore Modeling: Developing a 3D representation of the essential features of a molecule that are required for its interaction with a specific target.

In Silico Screening: Using computational methods to screen large databases of compounds for potential interactions with a target protein.

Experimental techniques used to validate these theoretical predictions and elucidate mechanisms include:

Electrophysiological Studies: Patch-clamp techniques to measure ion channel currents in isolated cardiac myocytes or heterologous expression systems. This allows for direct assessment of a drug's effects on specific ion channel subtypes, including voltage dependence, frequency dependence, and kinetics of block.

Radioligand Binding Assays: Measuring the binding affinity of a drug to its target using radiolabeled ligands.

Mutagenesis Studies: Introducing mutations into the target protein to identify specific amino acid residues involved in drug binding.

Theoretical frameworks, often aided by artificial intelligence and machine learning, are increasingly used in drug discovery to predict drug-target interactions and accelerate the identification of promising candidates drugtargetreview.comnih.govresearchgate.net. These computational approaches can reduce the need for extensive experimental screening drugtargetreview.com. However, computational predictions require experimental validation to confirm their accuracy nih.gov.

While specific details on the application of these theoretical frameworks directly to this compound were not prominently found, the general principles apply to the study of its interaction with cardiac ion channels. The observation that this compound affects ECG parameters like PQ time suggests an influence on cardiac conduction nih.gov. This aligns with the expected mechanism of a Class I antiarrhythmic agent targeting sodium channels, which play a critical role in the rapid depolarization phase of the action potential and subsequent conduction.

Methodological Limitations and Challenges in Preclinical this compound Research

Preclinical research, while essential for understanding the basic pharmacology and potential efficacy of a compound like this compound, is subject to inherent limitations and challenges that can impact the translatability and reproducibility of findings.

Reproducibility Challenges in Mechanistic Preclinical Studies

Reproducibility, the ability to obtain consistent results when an experiment is repeated, is a cornerstone of scientific research. However, preclinical studies, particularly complex mechanistic investigations, often face significant reproducibility challenges plos.orgnih.govlqventures.com.

Factors contributing to reproducibility issues in preclinical research include:

Lack of Detailed Protocols: Insufficient reporting of experimental methods, including animal husbandry, specific reagents used, and detailed procedures, can make it difficult for other researchers to replicate studies accurately parkinsonsroadmap.orgresearchgate.net.

Variability in Experimental Conditions: Subtle differences in environmental factors, animal handling, and experimental techniques between laboratories can lead to variations in results plos.org.

Statistical Power and Study Design: Underpowered studies with small sample sizes may yield statistically significant results by chance, which are less likely to be reproducible. Poor experimental design can also contribute to irreproducibility plos.orgnih.gov.

Publication Bias: There may be a bias towards publishing positive findings, while studies with negative or inconclusive results are less likely to be published, leading to an overestimation of the effect size of an intervention nih.gov.

Data Analysis Issues: Lack of transparency in data analysis methods and potential for selective reporting of results can also contribute to irreproducibility plos.orgnih.gov.

The "reproducibility crisis" in preclinical research has been highlighted by studies attempting to replicate key findings, with a significant proportion of experiments failing to yield the same results lqventures.comparkinsonsroadmap.org. For example, the Reproducibility Project: Cancer Biology attempted to replicate experiments from high-impact papers but could only replicate a fraction due to various barriers, including lack of detailed methodology parkinsonsroadmap.orgresearchgate.net.

Future Directions and Emerging Research Avenues for Tiracizine

Exploration of Novel Research Targets Based on Mechanism of Action

Tiracizine's primary recognized mechanism of action involves binding to and blocking sigma receptors ontosight.ai. Sigma receptors are found in various tissues, including the brain, and are implicated in numerous physiological and pathological processes, such as neuroprotection, modulation of neurotransmitter systems, and regulation of immune responses ontosight.ai. By antagonizing these receptors, this compound may exert effects on cognitive function, mood regulation, and potentially on the progression of neurodegenerative diseases ontosight.ai.

While initially studied as an antiarrhythmic, its activity also includes reducing myocardial contractile function medchemexpress.com. This suggests potential future research exploring its effects on the myocardium in the context of various heart diseases medchemexpress.com.

Based on its sigma receptor antagonism, potential novel research targets could include:

Neurodegenerative Diseases: Investigating its neuroprotective properties in conditions like Alzheimer's and Parkinson's diseases. ontosight.ai

Psychiatric Disorders: Exploring its potential in treating depression, anxiety, and other psychiatric conditions due to its action on neurotransmitter systems. ontosight.ai

Cancer: Researching its effects on certain cancer cells that express sigma receptors. ontosight.ai

Further research could also delve deeper into the correlation between its pharmacological properties, electrophysiological mechanisms, and its action on brain and heart plasma membrane receptors to identify new antiarrhythmic targets among tricyclic nitrogen-containing structures. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming drug discovery and development by enabling rapid analysis of vast biological and chemical data mdpi.commednexus.org. These technologies can predict efficacy, toxicity, and potential adverse effects, and optimize various stages of drug development mdpi.com.

For this compound, AI and ML could be applied in several ways:

Virtual Screening: Identifying potential new indications or targets for this compound by screening large databases of biological and chemical data. mdpi.comresearchgate.net

Mechanism Elucidation: Using ML algorithms to analyze complex biological interactions and further refine the understanding of this compound's mechanism of action at a molecular level. researchgate.netfrontiersin.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: Applying AI to analyze the relationship between this compound's chemical structure and its biological activity or physicochemical properties, potentially leading to the design of novel derivatives with improved characteristics. nih.govnih.gov

Predictive Modeling: Developing models to predict this compound's pharmacokinetics and pharmacodynamics, potentially aiding in understanding its behavior in biological systems without extensive experimental work. researchgate.netvanderschaar-lab.com

Development of Advanced Analytical Techniques for Pharmacological Profiling

Advanced analytical techniques are crucial for comprehensive pharmacological profiling of drug candidates. These techniques enable the accurate quantification of drugs and metabolites in biological samples and provide detailed information about their physicochemical and pharmacokinetic properties researchgate.net.

For this compound, the development and application of advanced analytical methods could focus on:

High-Throughput Screening: Utilizing techniques like high-performance liquid chromatography (HPLC) and hyphenated techniques such as LC-MS/MS for rapid and sensitive quantification of this compound and its potential metabolites in various biological matrices. researchgate.net This is essential for studying its absorption, metabolism, and elimination.

Pharmacokinetic Studies: Employing advanced methods to gain a more detailed understanding of this compound's pharmacokinetic profile, including its distribution and clearance. researchgate.net

Metabolite Identification and Profiling: Using techniques like LC-MS/MS to identify and characterize this compound's metabolites, which is crucial for understanding its biotransformation and potential activity or toxicity of its breakdown products. researchgate.net

Drug-Target Interaction Analysis: Applying techniques that can precisely measure the binding affinity and interaction kinetics of this compound with its known targets, such as sigma receptors, and potentially identify off-targets.

Pharmacodynamic Biomarker Identification: Developing analytical methods to quantify biomarkers that indicate this compound's pharmacological effects in biological systems.

These advanced analytical approaches, including chromatographic and hyphenated techniques, are vital for generating the detailed data required for a thorough pharmacological understanding of this compound and guiding its future research and development. researchgate.netsci-hub.se

Q & A

Q. What are the key steps to synthesize Tiracizine with high purity, and how can its structural integrity be validated?

Methodological Answer:

-

Synthesis Protocol : Follow a stepwise organic synthesis approach, ensuring reaction conditions (temperature, solvent, catalyst) align with literature precedents for similar heterocyclic compounds. Use inert atmospheres (e.g., nitrogen) to prevent oxidation .

-

Validation : Employ spectroscopic techniques (e.g., -NMR, -NMR, and HRMS) to confirm molecular structure. For purity, use HPLC with a C18 column and UV detection (λ = 254 nm), reporting retention time and peak symmetry .

-

Example Table :

Analytical Method Parameter Measured Critical Criteria HPLC Purity ≥98% peak area NMR Structural confirmation Chemical shift alignment with predicted values HRMS Molecular weight <5 ppm error

Q. How should researchers design in vitro assays to evaluate this compound’s efficacy against target enzymes?

Methodological Answer:

- Assay Design : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with positive/negative controls. Specify substrate concentration (near ) and pre-incubation time to ensure equilibrium .

- Data Normalization : Express activity as % inhibition relative to controls. Validate results with dose-response curves (IC calculation) using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?

Methodological Answer:

- Identify Principal Contradictions : Apply dialectical analysis to distinguish between experimental variability (e.g., dosing regimen differences) and systemic factors (e.g., species-specific metabolism). Prioritize studies with rigorous controls and standardized protocols .

- Validation Steps : Replicate conflicting experiments under identical conditions. Use LC-MS/MS for plasma concentration analysis to minimize assay variability .

Q. What strategies optimize the design of mechanistic studies to elucidate this compound’s mode of action?

Methodological Answer:

- Hypothesis-Driven Frameworks : Use PICO (Population: cell line/organism; Intervention: this compound dose; Comparison: untreated/control compound; Outcome: pathway modulation) to structure objectives .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (Western blot/LC-MS) to map signaling pathways. For example, correlate IC values with downstream protein phosphorylation changes .

Q. How should researchers address discrepancies in this compound’s toxicity profiles between in vitro and in vivo models?

Methodological Answer:

- Data Triangulation : Cross-reference cytotoxicity assays (e.g., MTT) with histopathology data from animal studies. Analyze metabolic differences (e.g., cytochrome P450 activity) using liver microsomes .

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to pool data from multiple studies, calculating heterogeneity indices (I) to quantify inconsistency .

Data Presentation & Reproducibility

Q. What are best practices for presenting this compound’s spectroscopic data to ensure reproducibility?

Methodological Answer:

- NMR Reporting : Include full spectra in supplementary materials, annotating solvent peaks and integration values. For novel compounds, provide -coupling constants and DEPT-135 data .

- Avoid Overcrowding : Limit figures to 2–3 key spectra/graphics per manuscript. Use tables for comparative data (e.g., melting points across batches) .

Q. How can researchers ensure methodological transparency in this compound studies?

Methodological Answer:

- Detailed Protocols : Publish step-by-step synthesis and assay procedures in repositories like Protocols.io . Disclose reagent sources (manufacturer, catalog number) and instrument calibration details .

- Negative Results : Report failed experiments (e.g., alternative synthetic routes yielding <5% product) to prevent redundancy and guide future work .

Conflict of Interest & Ethical Compliance

Q. How should researchers address potential biases in this compound’s therapeutic potential claims?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.